molecular formula C15H12N8OS2 B3296904 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894055-79-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3296904
CAS No.: 894055-79-9
M. Wt: 384.4 g/mol
InChI Key: WAHSLQHJNDYIQK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a pyridazinyl group, and a triazolopyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process might start with the formation of the thiadiazole ring, followed by the introduction of the pyridazinyl and triazolopyridazine groups through various coupling reactions. Specific reagents, catalysts, and conditions would be required at each step to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions could involve replacing one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiadiazole derivatives, pyridazinyl compounds, and triazolopyridazines

Uniqueness

What sets N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide apart is its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

The compound features:

  • Thiadiazole ring : Known for its antimicrobial and anticancer properties.
  • Triazole moiety : Associated with antifungal and anticancer activities.
  • Pyridazine core : Linked to various therapeutic effects including anticancer properties.

This unique combination may enhance its pharmacological profile compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiadiazole ring.
  • Introduction of the pyridazinyl and triazolopyridazine groups through various coupling reactions.

Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis .

Antimicrobial Activity

The 5-methylthiadiazole derivatives have shown significant antimicrobial activity. Research indicates that compounds with thiadiazole rings can disrupt processes related to DNA replication in bacteria, leading to growth inhibition .

Compound TypeActivity
5-MethylthiadiazoleAntimicrobial
1H-Triazole derivativesAntifungal
Pyridazine-based compoundsAnticancer

Anticancer Effects

Studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit potent anticancer activity. For instance:

  • In vitro studies showed that certain thiadiazole derivatives significantly reduced cell viability in cancer cell lines (e.g., PC3 and HT29) .
  • The mechanism of action may involve inhibition of lipoxygenase enzymes linked to tumor progression .

Case Studies

  • Anticancer Activity : A study assessed the cytotoxicity of several thiadiazole derivatives on A172 cells. The results indicated a significant decrease in cell viability at concentrations as low as 0.39 µg/mL after 24 hours .
  • Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum activity of thiadiazole-based compounds against various microbial strains. The findings suggest that these compounds could serve as effective agents in treating infections caused by resistant bacteria .

The biological activity of this compound likely involves:

  • Binding to specific enzymes or receptors , modulating their activity.
  • Disruption of cellular processes , particularly those involved in DNA replication and repair mechanisms.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8OS2/c1-9-18-20-14(26-9)17-13(24)8-25-15-21-19-12-6-5-11(22-23(12)15)10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHSLQHJNDYIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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